REACTION_CXSMILES
|
[Mg].[CH2:2](Cl)[C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH3:5])[CH3:4].BrCCBr.Cl.[C:18](=[O:20])=[O:19]>CC(OC)(C)C.O1CCCC1>[CH3:4][C:3]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)([CH3:5])[CH2:2][C:18]([OH:20])=[O:19]
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(C)(C)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 2½ h at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A Grignard reaction
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
TEMPERATURE
|
Details
|
at reflux over a period of 50 minutes
|
Duration
|
50 min
|
Type
|
ADDITION
|
Details
|
was introduced above the surface at a temperature of 35° C. (ice cooling)
|
Type
|
EXTRACTION
|
Details
|
extracted with MTBE
|
Name
|
|
Type
|
|
Smiles
|
CC(CC(=O)O)(C)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |